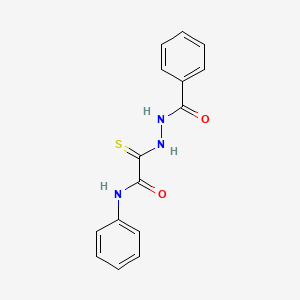

2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide" appears to be a derivative of thioxoacetamide, which is a functional group containing a sulfur atom double-bonded to a carbon atom, adjacent to an acetamide group. This compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a thioxoacetamide moiety and a benzoyl group. These types of compounds are of interest due to their potential biological activities, including antibacterial properties as seen in the first paper .

Synthesis Analysis

The synthesis of related compounds typically involves a sequence of reactions starting with amines or amides, which are then reacted with various electrophiles to introduce different substituents. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . Similarly, substituted benzamides can be synthesized by reacting ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide . These methods suggest that the synthesis of "2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide" could potentially be achieved through analogous synthetic routes involving the appropriate starting materials and electrophilic reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide" is characterized by various spectroscopic techniques, as well as single crystal X-ray data in some cases . These techniques allow for the confirmation of the molecular structure, including the arrangement of atoms and the presence of specific functional groups. The presence of a thioxoacetamide group is a key structural feature, which can be confirmed through spectral analysis.

Chemical Reactions Analysis

Compounds containing thioxoacetamide groups can participate in a variety of chemical reactions. For instance, they can act as electrophilic building blocks for the formation of ring-annulated products, as seen in the synthesis of thiazolo[3,2-a]pyrimidinones . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electrophilicity of the carbonyl carbon and the overall stability of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thioxoacetamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications, especially in medicinal chemistry. The antibacterial activity of these compounds, as demonstrated in the first paper, suggests that they have the potential to interact with biological targets, which is a significant aspect of their chemical properties . The solubility and stability of these compounds can be tailored by modifying their substituents, which can enhance their biological activity and pharmacokinetic properties.

Mécanisme D'action

Target of Action

Similar compounds such as hydrazones and quinazolines are known to have a broad spectrum of biological activities . They are often used as starting materials for different mechanistic approaches in drug discovery .

Mode of Action

It’s known that hydrazones are prepared by the condensation reaction of an appropriate hydrazide and aldehyde . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

Related compounds such as benzoxazoles have been shown to affect various biochemical pathways . For instance, benzoxazoles are known to interact with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions .

Pharmacokinetics

The synthesis of similar compounds like hydrazones and quinazolines has been achieved using various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . These methods could potentially influence the ADME properties of the compound.

Result of Action

Related compounds such as hydrazones and quinazolines have been reported to possess high anti-inflammatory and analgesic activity . This suggests that 2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide might have similar effects.

Propriétés

IUPAC Name |

2-(2-benzoylhydrazinyl)-N-phenyl-2-sulfanylideneacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-13(11-7-3-1-4-8-11)17-18-15(21)14(20)16-12-9-5-2-6-10-12/h1-10H,(H,16,20)(H,17,19)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKQWLFSANHOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=S)C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)